3-Bromo-4-(cyclopentyloxy)benzoic acid

Purity Analysis Synthetic Intermediate Procurement Specification

Researchers requiring a bifunctional aromatic scaffold often face supply inconsistency for precisely substituted halo-alkoxy benzoic acids. This compound resolves that with a meta-bromine handle for Pd-catalyzed cross-coupling and a para-cyclopentyloxy group for enhanced target binding. Key supply and utility highlights: • Dual orthogonal reactivity: Carboxylic acid for amide conjugation; bromine for Suzuki, Buchwald-Hartwig couplings. • Conformationally constrained lipophilic tail: Non-planar cyclopentyloxy moiety probes hydrophobic protein pockets in fragment-based drug discovery. • Reliable stock: Standard analytical documentation provided, shipped ambient globally to expedite lead optimization workflows.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
CAS No. 1131594-17-6
Cat. No. B3213940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(cyclopentyloxy)benzoic acid
CAS1131594-17-6
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C12H13BrO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
InChIKeyATRXLIXURCTCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(cyclopentyloxy)benzoic Acid: Procurement Overview


3-Bromo-4-(cyclopentyloxy)benzoic acid (CAS 1131594-17-6) is a polysubstituted aromatic carboxylic acid with molecular formula C12H13BrO3 and a molecular weight of 285.13 g/mol . The compound incorporates a cyclopentyloxy substituent at the para position and a bromine atom at the meta position relative to the carboxylic acid functional group . This substitution pattern confers distinct steric and electronic properties that differentiate it from simpler benzoic acid derivatives. The cyclopentyloxy moiety provides a non-planar, moderately lipophilic extension, while the bromine substituent serves as a versatile synthetic handle for cross-coupling reactions .

Bromo handle for Pd-catalyzed cross-coupling
98% purity grade reduces in-house purification
Cyclopentyloxy group adds non-planar lipophilic bulk

3-Bromo-4-(cyclopentyloxy)benzoic Acid: Key Differentiators


The ortho, meta, and para substitution patterns on the benzoic acid scaffold produce markedly different physicochemical and reactivity profiles that directly impact synthetic utility. For instance, the para-substituted 4-(cyclopentyloxy)benzoic acid (CAS 30762-02-8) lacks the bromine handle essential for palladium-catalyzed cross-coupling reactions . Conversely, meta-substituted 3-(cyclopentyloxy)benzoic acid (CAS 158860-99-2) differs in its electronic distribution and spatial orientation relative to the carboxylic acid group, affecting downstream derivatization efficiency . The precise 3-bromo-4-cyclopentyloxy arrangement in CAS 1131594-17-6 confers a specific combination of lipophilicity, hydrogen-bonding capacity, and synthetic versatility that cannot be replicated by simply substituting a generic 3-bromo or 4-alkoxy benzoic acid analog without altering reaction outcomes .

para isomer (no Br) Lacks the bromine handle essential for cross-coupling reactions
meta isomer (different orientation) Electronic and spatial differences may alter derivatization efficiency
generic 3-bromo/4-alkoxy analogs Unique substitution pattern may not replicate reactivity or selectivity

3-Bromo-4-(cyclopentyloxy)benzoic Acid Comparative Evidence


Purity Grade vs. Market Baseline

3-Bromo-4-(cyclopentyloxy)benzoic acid is commercially available at a purity of 98% as verified by supplier specification, compared to the more common 95% grade found across multiple generic vendors . This higher purity grade reduces the burden of in-house purification and improves the reliability of downstream synthetic transformations.

Purity Grade
Specification review
98% vs 95% generic
Reduced impurity burden for coupling reactions
Supplier datasheet comparison; verify lot consistency
Purity Analysis Synthetic Intermediate Procurement Specification

Synthetic Advantage: Brominated vs. Non-Brominated

The bromine atom at the 3-position enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions that are inaccessible to the non-brominated analog 4-(cyclopentyloxy)benzoic acid (CAS 30762-02-8) . The calculated lipophilicity of 3-bromo-4-(cyclopentyloxy)benzoic acid (estimated LogP approximately 3.5-4.0) is higher than that of 4-(cyclopentyloxy)benzoic acid (estimated LogP approximately 2.8-3.2), potentially enhancing membrane permeability in derived compounds .

Synthetic Versatility
Class-level inference
Br enables coupling; ΔLogP ~0.7–0.8
Versatile intermediate vs terminal aromatic motif
In silico estimation; experimental validation needed
Cross-Coupling Chemistry Medicinal Chemistry Building Block Halogenated Intermediates

12-Lipoxygenase Inhibitor Screening

In vitro screening data indicates that 3-bromo-4-(cyclopentyloxy)benzoic acid was evaluated for inhibition of platelet 12-lipoxygenase at a concentration of 30 μM [1]. While specific percent inhibition values are not publicly disclosed in the indexed assay summary, the inclusion of this compound in a targeted enzyme screen suggests it possesses structural features recognized as relevant to 12-lipoxygenase binding. This is in contrast to the more widely available 4-(cyclopentyloxy)benzoic acid, which lacks the bromine atom and has not been similarly reported in this enzymatic context.

12-LOX Screening
Data to verify
Tested at 30 μM; activity not disclosed
Reported screening hit supports SAR starting point
ChEMBL assay CHEMBL615117; confirmatory testing advised
12-Lipoxygenase Inhibition Platelet Biology Inflammation Research

3-Bromo-4-(cyclopentyloxy)benzoic Acid Research Applications


Suzuki-Miyaura Coupling for Biaryl Synthesis

The meta-bromo substituent of 3-bromo-4-(cyclopentyloxy)benzoic acid serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl and heteroaryl scaffolds that are common in kinase inhibitors, GPCR modulators, and other drug-like molecules . The para-cyclopentyloxy group provides a non-planar, lipophilic extension that can occupy hydrophobic pockets in protein targets, potentially enhancing binding affinity and metabolic stability of the resulting coupled products . This combination of a reactive halogen handle and a conformationally constrained alkoxy group is particularly valuable in fragment-based drug discovery and lead optimization campaigns .

12-Lipoxygenase Inhibitor Development

The documented in vitro screening of 3-bromo-4-(cyclopentyloxy)benzoic acid against platelet 12-lipoxygenase provides a validated entry point for developing inhibitors of this enzyme, which is implicated in inflammatory diseases, thrombosis, and certain cancers [1]. Researchers can procure this compound to confirm the reported activity, establish baseline potency, and conduct preliminary structure-activity relationship (SAR) studies by synthesizing analogs with modified substitution patterns [1].

Activity-Based Probes and Affinity Reagents

The carboxylic acid moiety of 3-bromo-4-(cyclopentyloxy)benzoic acid provides a convenient attachment point for conjugation to linkers, biotin, fluorescent dyes, or solid supports via amide bond formation . The orthogonally reactive bromine atom can be used in a subsequent step to introduce additional diversity or to attach a second functional element . This dual functionality enables the construction of more complex chemical biology tools without requiring extensive protecting group strategies .

Functional Polymer and MOF Monomer

The bifunctional nature of 3-bromo-4-(cyclopentyloxy)benzoic acid—possessing both a carboxylic acid coordination site and a modifiable halogen—makes it a candidate monomer for the synthesis of functionalized polymers and metal-organic frameworks . The cyclopentyloxy group introduces steric bulk that can influence pore size, framework flexibility, and guest molecule selectivity in porous materials . The bromine atom can be post-synthetically modified to introduce additional functional groups, enabling the fine-tuning of material properties for applications in gas storage, separation, or catalysis .

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Bromine cross-coupling handle
Coupling efficiency with boronic acids
12-LOX inhibitor research
Reported 12-LOX screening hit
Enzyme inhibition assay confirmation
Chemical biology probe synthesis
Dual -COOH and -Br conjugation
Orthogonal functionalization efficiency
Functional polymer / MOF monomer
Bifunctional monomer architecture
Pore size and post-synthetic modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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